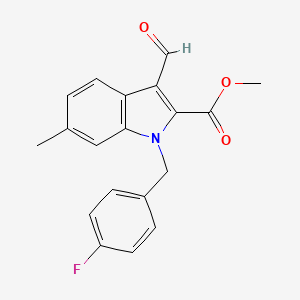

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOSSVQPZVYYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential therapeutic applications.

- Molecular Formula : C19H16FNO3

- Molecular Weight : 325.34 g/mol

- IUPAC Name : methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the Indole Core : The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.

- Introduction of the Fluorobenzyl Group : This can be achieved via nucleophilic substitution reactions involving fluorobenzyl halides.

- Formylation : The formyl group is typically introduced using Vilsmeier-Haack reaction conditions .

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. A notable study indicated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, which is crucial for viral replication .

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it may modulate the activity of kinases and transcription factors that play critical roles in cancer progression and viral replication .

Study on Antiviral Activity

In a study published in December 2023, researchers synthesized several indole derivatives and tested their efficacy against HIV. This compound was among those evaluated, showing promising results in inhibiting viral replication at low micromolar concentrations .

Study on Anticancer Effects

A recent investigation into the anticancer properties of various indole derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines. The study suggested that the compound induces apoptosis through intrinsic pathways, which was confirmed by flow cytometry and caspase activity assays .

Comparative Analysis

To better understand the unique biological activities associated with this compound, a comparison with similar compounds can be useful.

| Compound Name | Antiviral Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 6-bromo-3-formylindole | Low | Moderate |

| Methyl 5-fluoroindole | High | Low |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:

Research has indicated that indole derivatives, including methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate, exhibit significant antiviral properties. A study published in Molecules highlighted the compound's ability to inhibit HIV integrase activity, suggesting its potential as a lead compound for the development of new antiviral agents .

2. Anticancer Properties:

Indole-based compounds are known for their anticancer activities. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results show that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Biological Studies

3. Enzyme Inhibition:

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer progression and other diseases. This inhibition could lead to new therapeutic strategies targeting these pathways.

4. Pharmacokinetics and Toxicology:

Studies assessing the pharmacokinetic profile of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for determining the viability of this compound as a drug candidate.

Material Science Applications

5. Organic Electronics:

The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to explore how modifications to the indole structure can enhance the performance of these devices.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against HIV strains in vitro. Results showed a dose-dependent decrease in viral replication, indicating its potential as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

A series of experiments were conducted using various human cancer cell lines treated with different concentrations of the compound. The results demonstrated a significant reduction in cell viability and increased markers of apoptosis, supporting further investigation into its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The 3-formyl group in the target contrasts with carboxamide () or ketone (FUB-144) substituents, offering distinct reactivity for downstream modifications.

- Methyl at C6 vs.

Physicochemical and Spectroscopic Properties

Comparative data from analogs:

Key Observations :

- The 3-formyl group in the target is expected to exhibit a characteristic aldehyde C=O stretch at ~1700–1720 cm⁻¹ in IR, distinct from amide or ketone stretches in analogs .

- Methyl ester vs.

Crystallographic and Conformational Comparisons

highlights dihedral angles between indole and substituent rings as critical for molecular packing:

- Target Compound : The 4-fluorobenzyl group at N1 likely introduces a dihedral angle >80° (cf. 86.97° in ), reducing π-π stacking and favoring hydrophobic interactions.

- Hydrogen Bonding : The formyl group may participate in weak C–H···O interactions, unlike the stronger N–H···O bonds in carboxamide analogs .

Q & A

Q. What synthetic strategies are employed to introduce the 3-formyl group in this compound?

The 3-formyl group is introduced via formylation reactions. A common method involves refluxing the indole precursor with sodium acetate and acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid. This approach achieves moderate yields (61.3–69.9%) and is adaptable to structurally similar indole derivatives . Key parameters include stoichiometric control of the formylating agent and reaction time.

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- ^1H/^13C NMR : Identifies formyl protons (δ ~9.25 ppm), aromatic protons (δ 7.0–8.0 ppm), and methyl/fluorobenzyl groups.

- IR Spectroscopy : Confirms the formyl group (ν ~1666 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed). Purification via column chromatography (cyclohexane/ethyl acetate mixtures) is recommended to isolate high-purity products .

Q. How can reaction yields be optimized during derivative synthesis?

Yield optimization involves:

- Adjusting stoichiometry (e.g., 1.1 equivalents of formylating agent).

- Using sodium acetate as a base in acetic acid, achieving yields of 58.8–69.9%.

- Employing inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization enhances recovery .

Advanced Research Questions

Q. What crystallographic methodologies validate the compound’s structure?

The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used. Key steps include:

- Direct Methods : For phase determination in high-resolution data.

- Dihedral Angle Analysis : Angles between aromatic rings (e.g., 86.97° in analogous compounds) inform conformational stability.

- Intermolecular Interactions : C—H···π and halogen···π interactions in crystal packing are critical for validating packing models. Validation tools like PLATON or checkCIF identify geometric anomalies (e.g., bond distance deviations) .

Q. How do steric and electronic effects influence the 3-formyl group’s reactivity?

The electron-withdrawing formyl group activates the indole ring for nucleophilic attacks but may introduce steric hindrance. For example:

- Steric Effects : The 4-fluorobenzyl group shields the formyl moiety, reducing accessibility in condensation reactions.

- Electronic Effects : Electron-donating substituents on the benzyl ring modulate reactivity by altering electron density at the formyl carbon. These factors are critical in designing derivatives for structure-activity studies .

Q. How does crystallographic data inform structure-activity relationship (SAR) studies?

Crystal structures reveal:

- Conformational Flexibility : Restricted rotation (e.g., dihedral angles >80°) may enhance binding specificity.

- Intermolecular Interactions : C—H···π and halogen···π interactions mimic biological binding, guiding SAR hypotheses. For example, the 4-fluorobenzyl group’s orientation in the crystal lattice can predict its role in receptor interactions .

Methodological Recommendations

- Synthesis : Prioritize sodium acetate/acetic acid systems for formylation.

- Characterization : Use HRMS for exact mass confirmation and column chromatography (cyclohexane/ethyl acetate) for purification.

- Crystallography : Validate structures with SHELXL and checkCIF, focusing on dihedral angles and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.